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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the physicochemical properties of 4-
Chlorobenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and
organic synthesis. As a Senior Application Scientist, this document is structured to provide not
only precise data but also the underlying scientific principles and practical experimental
methodologies.

Introduction: The Significance of 4-
Chlorobenzofuran

Benzofuran and its derivatives are prevalent scaffolds in numerous natural products and
pharmacologically active compounds, exhibiting a wide range of biological activities including
anti-tumor, antibacterial, and anti-inflammatory properties. The introduction of a chlorine atom
at the 4-position of the benzofuran ring system modulates its electronic and steric properties,
influencing its reactivity, metabolic stability, and biological target interactions. A thorough
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understanding of the physicochemical characteristics of 4-Chlorobenzofuran is therefore
paramount for its effective utilization in drug design, process development, and synthetic
chemistry.

Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its fundamental properties. These
parameters are critical for predicting its behavior in various chemical and biological systems.

Molecular Structure and Identification

The molecular structure of 4-Chlorobenzofuran consists of a benzene ring fused to a furan
ring, with a chlorine atom substituted at the C4 position.

Caption: Molecular Structure of 4-Chlorobenzofuran.

Table 1: Core Physicochemical Properties of 4-Chlorobenzofuran

Property Value Source
Molecular Formula CsHsCIO [1]
Molecular Weight 152.58 g/mol [1]
Boiling Point 209.537 °C at 760 mmHg [1]

Data not readily available.

Estimated to be a low-melting

Melting Point ] o
solid or liquid at room
temperature.
Density 1.29 g/cm3 [1]
Flash Point 80.525 °C [1]
Data not readily available.
Expected to be weakly basic
pKa due to the oxygen lone pair,

but this is significantly

diminished by aromaticity.
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Solubility Profile

The principle of "like dissolves like" governs solubility. 4-Chlorobenzofuran, with its
chlorinated aromatic structure, is expected to be sparingly soluble in water but readily soluble
in a range of organic solvents.

Table 2: Predicted Solubility of 4-Chlorobenzofuran

Solvent Predicted Solubility Rationale

The molecule is predominantly

Water Low

nonpolar.

Capable of dipole-dipole
Methanol, Ethanol Soluble interactions and weak

hydrogen bonding.

Good polarity match for dipole-
Acetone, Ethyl Acetate Soluble

dipole interactions.

) Similar polarity and potential
Dichloromethane, Chloroform Very Soluble )
for halogen bonding.

Van der Waals forces with
Toluene, Hexanes Soluble
nonpolar solvents.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of
organic compounds. While experimental spectra for 4-Chlorobenzofuran are not widely
published, we can predict the key features based on the known spectra of benzofuran and the
substituent effects of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.
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e 'H NMR: The proton NMR spectrum of 4-Chlorobenzofuran is expected to show signals in
the aromatic region (typically & 7.0-8.0 ppm). The protons on the furan ring (H2 and H3) will
appear as distinct signals, likely doublets, coupled to each other. The protons on the
benzene ring (H5, H6, and H7) will exhibit a more complex splitting pattern due to their
coupling relationships. The electron-withdrawing nature of the chlorine atom at C4 will
deshield the adjacent protons, causing them to resonate at a lower field (higher ppm)
compared to unsubstituted benzofuran.

e 13C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the
eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) will be
significantly influenced, and its chemical shift can be predicted using empirical substituent
effect calculations. The other aromatic and furanic carbons will also show shifts relative to
benzofuran due to the electronic influence of the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Chlorobenzofuran is expected to exhibit characteristic absorption bands:

e C-H stretching (aromatic and furanic): ~3100-3000 cm~1
e C=C stretching (aromatic and furanic): ~1600-1450 cm~1
e C-O-C stretching (ether linkage): ~1250-1050 cm~1

e C-Cl stretching: ~800-600 cm~1

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Chlorobenzofuran, the mass spectrum obtained by electron ionization
(EIl) would be expected to show:

e Molecular lon (M*): A prominent peak at m/z 152, corresponding to the molecular weight of
the compound.

o Isotope Peak (M+2)*: A significant peak at m/z 154, with an intensity of approximately one-
third of the molecular ion peak, which is characteristic of the presence of a single chlorine
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atom (due to the natural abundance of the 3’Cl isotope).

o Fragmentation Peaks: Common fragmentation pathways for benzofurans involve the loss of
CO, CHO, and cleavage of the furan ring, which would lead to fragment ions at lower m/z
values.

Experimental Methodologies: A Practical Guide

The following section details the standard operating procedures for determining the key
physicochemical properties of 4-Chlorobenzofuran. These protocols are designed to be self-
validating and ensure data integrity.

Determination of Melting Point

The melting point is a critical indicator of purity.

Sample Preparation Analysis Result
[ )—»[ j Place in melting point apparanus}—»[ueat rapidly to ~15°C below expected MF'HHEEI slowly (JrZ"Clmm))—b(Recmd temperature range of melting ]—»[ ]

Click to download full resolution via product page
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:

o Sample Preparation: Ensure the 4-Chlorobenzofuran sample is thoroughly dried to remove
any residual solvent. Finely powder a small amount of the crystalline solid.

o Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to
pack a small amount (2-3 mm in height) of the material into the sealed end.

e Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point
apparatus.

» Heating Profile:
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o If the approximate melting point is unknown, perform a rapid heating to get a rough
estimate.

o For an accurate measurement, heat rapidly to about 15-20°C below the expected melting
point.

o Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a clear liquid (completion
of melting). A pure compound will have a sharp melting range of 1-2°C.

Quantitative Solubility Determination

This protocol outlines a standard method for determining the solubility of a compound in
various solvents.

Step-by-Step Protocol:

e Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol,
acetone, dichloromethane, toluene).

o Equilibrium Saturation: In a series of vials, add a known volume of each solvent. To each
vial, add an excess amount of 4-Chlorobenzofuran.

o Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant
temperature water bath with shaking is ideal.

o Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for
any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no
solid particles are transferred. A syringe filter can be used for this purpose.

o Quantitative Analysis: Accurately dilute the aliquot with a suitable solvent and analyze the
concentration of 4-Chlorobenzofuran using a calibrated analytical technique such as High-
Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography
(GC) with a Flame lonization Detector (FID).
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o Calculation: From the measured concentration and the dilution factor, calculate the solubility
of 4-Chlorobenzofuran in each solvent, typically expressed in mg/mL or mol/L.

Spectroscopic Analysis Protocols

Sample Preparation

Data Ac ?uisition
\
(NMR Spectrometer) (FTIR Spectrometer) (Mass Spectrometer)

/ Data Processifg \
( ) ( ) ( )

Structural Elucidation

Click to download full resolution via product page
Caption: General Workflow for Spectroscopic Analysis.
4.3.1. NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Chlorobenzofuran in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

 Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument
to optimize the magnetic field homogeneity.
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e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a
larger number of scans due to the lower natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This involves Fourier
transformation, phase correction, baseline correction, and integration of the signals.

4.3.2. FTIR Spectroscopy
e Sample Preparation:

o Neat Liquid/Solid: Place a small drop of the liquid or a few crystals of the solid on the
diamond window of an Attenuated Total Reflectance (ATR) accessory.

o KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr)
and press it into a transparent pellet.

e Background Spectrum: Record a background spectrum of the empty sample compartment or
the clean ATR crystal.

o Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically subtract the background.

« Data Analysis: Identify the characteristic absorption frequencies and correlate them to the
functional groups in 4-Chlorobenzofuran.

4.3.3. Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 4-Chlorobenzofuran in a volatile organic
solvent (e.g., dichloromethane, ethyl acetate).

e GC Separation: Inject a small volume of the solution into the gas chromatograph. The
compound will be vaporized and separated from any impurities on the GC column.
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» MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer,
where it is ionized (typically by electron impact). The resulting ions are separated by their
mass-to-charge ratio.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the
characteristic chlorine isotope pattern, and the major fragment ions.

Reactivity and Stability

4-Chlorobenzofuran is expected to be a relatively stable compound under standard laboratory
conditions. The aromatic system provides a degree of stability. However, the furan ring is more
susceptible to certain reactions than the benzene ring. Potential areas of reactivity include:

o Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution
reactions, with the position of substitution directed by the existing chloro and furan ring
substituents.

o Reactions of the Furan Ring: The furan moiety can undergo reactions such as Diels-Alder
cycloadditions under certain conditions.

» Nucleophilic Aromatic Substitution: The chlorine atom may be displaced by strong
nucleophiles under forcing conditions.

It is advisable to store 4-Chlorobenzofuran in a cool, dry, and well-ventilated area, away from
strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of 4-
Chlorobenzofuran, grounded in established scientific principles. While some experimental
data for this specific molecule is not widely available, this document offers a robust framework
for its characterization through predictive analysis and detailed experimental protocols. The
information presented herein is intended to empower researchers in the fields of drug discovery
and organic synthesis to confidently handle, analyze, and utilize 4-Chlorobenzofuran in their
scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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